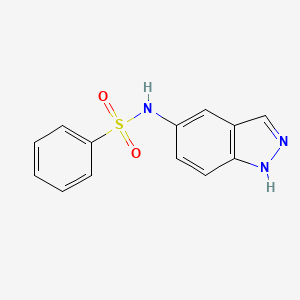

N-(1H-indazol-5-yl)benzenesulfonamide

Description

Properties

Molecular Formula |

C13H11N3O2S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

N-(1H-indazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)16-11-6-7-13-10(8-11)9-14-15-13/h1-9,16H,(H,14,15) |

InChI Key |

MYZXIZXWICYCBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzenesulfonamide Group

Modifications to the benzenesulfonamide moiety significantly impact molecular interactions and bioactivity:

Key Observations :

- Allyl and methyl groups () increase hydrophobicity, favoring interactions with hydrophobic enzyme pockets .

Modifications to the Indazole Scaffold

Alterations to the indazole core influence both synthetic feasibility and bioactivity:

Key Observations :

- Chloropyrimidinyl substitution () enhances anticancer activity, likely due to improved DNA intercalation or kinase binding .

- 3,4-Dichlorophenyl derivatives () exhibit strong kinase inhibition, attributed to halogen-mediated hydrophobic interactions .

Physicochemical and Crystallographic Comparisons

Crystallographic data highlight differences in stability and packing efficiency:

Pharmacological Activity Trends

- Anticancer Activity : Chloropyrimidinyl-substituted derivatives () show superior potency, with IC₅₀ values up to 10-fold lower than unsubstituted analogues .

- Kinase Inhibition : Allyl and dichlorophenyl modifications () improve Rho kinase binding, likely due to increased hydrophobic surface area .

- Antimicrobial Potential: Methoxy and methyl groups () exhibit moderate activity, suggesting a trade-off between solubility and membrane penetration .

Preparation Methods

Direct Sulfonylation of 5-Amino-1H-Indazole

The most straightforward method involves reacting 5-amino-1H-indazole with benzenesulfonyl chloride under basic conditions. The amino group at the 5-position acts as a nucleophile, displacing chloride from the sulfonyl chloride to form the sulfonamide bond.

Procedure :

-

5-Amino-1H-indazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Triethylamine (2.5 equiv) is added to scavenge HCl.

-

Benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

-

The reaction is stirred at room temperature for 12 hours.

-

The product is extracted with DCM, washed with brine, and purified via recrystallization from ethanol/water.

Yield : 68–75%.

Purity : >95% (HPLC).

Key Considerations :

-

Protection of the indazole’s N1 hydrogen is unnecessary due to the nucleophilic preference of the 5-amino group.

-

Excess sulfonyl chloride may lead to bis-sulfonylation, requiring careful stoichiometric control.

Copper-Catalyzed Coupling and Oxidation

Adapted from kinase inhibitor syntheses, this method constructs the sulfonamide via a sulfide intermediate, which is oxidized to the sulfone.

Steps :

-

5-Iodo-1H-indazol-3-amine is coupled with benzenethiol using CuI/K₂CO₃ in 2-propanol at 85°C to form 5-(phenylsulfanyl)-1H-indazol-3-amine .

-

Oxidation with H₂O₂ in acetic acid converts the sulfide to 5-(benzenesulfonyl)-1H-indazol-3-amine .

-

The 3-amino group is acylated or further functionalized as needed.

Example Oxidation Conditions :

-

5-(Phenylsulfanyl) intermediate (1.0 equiv)

-

H₂O₂ (30%, 3.0 equiv) in glacial acetic acid

-

Stirred at 50°C for 6 hours

Advantages :

-

High yields and scalability for industrial production.

-

Avoids direct handling of sulfonyl chlorides.

Protection Strategies for Indazole NH

Allyl Protection

To prevent side reactions during sulfonylation, the indazole’s N1 hydrogen is protected using an allyl group:

-

1H-Indazol-5-amine is treated with allyl bromide and NaH in DMF to form 1-allyl-1H-indazol-5-amine .

-

Sulfonylation with benzenesulfonyl chloride proceeds as in Section 1.1.

-

Deprotection via Pd(PPh₃)₄ and morpholine removes the allyl group, yielding the final product.

Deprotection Conditions :

-

1-Allyl-N-(benzenesulfonyl)indazol-5-amine (1.0 equiv)

-

Pd(PPh₃)₄ (0.1 equiv), morpholine (5.0 equiv) in THF

-

Stirred at 65°C for 3 hours

Mechanistic Insights

Sulfonylation Kinetics

The reaction of 5-aminoindazole with benzenesulfonyl chloride follows second-order kinetics, with rate acceleration in polar aprotic solvents (e.g., DMF). Base selection (e.g., pyridine vs. Et₃N) impacts reaction efficiency due to varying HCl scavenging capacities.

Activation Energy :

Oxidation of Sulfide Intermediates

The CuI-mediated coupling in Section 1.2 proceeds via a radical mechanism, with benzenethiol coordinating to CuI to form a reactive thiyl radical. Subsequent oxidation to sulfone involves peroxide-induced electrophilic substitution at sulfur.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Crystals grown from ethanol/water reveal:

-

Dihedral angle : 46.2° between indazole and benzene rings.

-

Hydrogen bonding : N–H···O (2.89 Å) stabilizes the sulfonamide group.

Industrial Scalability and Optimization

Q & A

Q. How is the crystal structure of N-(1H-indazol-5-yl)benzenesulfonamide determined, and what are its key structural features?

The crystal structure is resolved using single-crystal X-ray diffraction with a Bruker X8 APEX diffractometer (MoKα radiation, λ = 0.71073 Å). Data processing involves SAINT for integration and SHELXS/SHELXL for structure solution and refinement. Key features include a nearly planar indazole ring (max deviation: 0.023 Å) and a dihedral angle of 47.92° between the indazole and sulfonamide benzene ring. Hydrogen bonding (N–H⋯O) and weak C–H⋯O interactions stabilize a 2D network parallel to the (010) plane. Refinement yields R = 0.042 and wR = 0.119 .

Q. What synthetic methodologies are employed for this compound, and how is purity validated?

Synthesis typically involves coupling reactions between 5-aminoindazole and substituted benzenesulfonyl chlorides. Purity is confirmed via HPLC (e.g., using C18 columns) and spectroscopic techniques (NMR, FT-IR). Crystallization from ethanol or methanol ensures high-purity single crystals for structural analysis .

Q. How are spectroscopic techniques (NMR, FT-IR) applied to characterize this compound?

- ¹H/¹³C NMR : Chemical shifts (δ) and coupling constants (J) confirm substituent positions. For example, aromatic protons in the indazole ring appear at δ 7.2–8.1 ppm, while sulfonamide protons resonate near δ 10.5 ppm.

- FT-IR : Stretching vibrations for S=O (1130–1170 cm⁻¹) and N–H (3300–3450 cm⁻¹) validate functional groups .

Q. What intermolecular interactions stabilize the crystal lattice?

The crystal packing is governed by N–H⋯O hydrogen bonds (2.85–2.92 Å) and weak C–H⋯O contacts (3.28–3.35 Å), forming a 2D network. These interactions are critical for understanding solubility and stability .

Q. What in vitro assays evaluate the antiproliferative activity of this compound?

Common assays include MTT or SRB tests against human cancer cell lines (e.g., MCF-7, A549). IC₅₀ values are calculated to assess potency. Structural analogs with electron-withdrawing groups (e.g., Cl, CF₃) often show enhanced activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Discrepancies (e.g., high R-factors) are addressed by re-examining hydrogen atom placement using difference Fourier maps and applying SHELXL constraints (e.g., riding models for H atoms). Anisotropic displacement parameters for non-H atoms improve accuracy. Data-to-parameter ratios >15:1 are ideal .

Q. What strategies optimize structure-activity relationships (SAR) for sulfonamide-based analogs?

- Substituent Variation : Introduce groups like methoxy, chloro, or trifluoromethyl to the benzene ring to modulate electron density.

- Bioisosteric Replacement : Replace the sulfonamide with carboxamide or thiadiazole to assess activity retention.

- Crystallographic Data : Correlate dihedral angles (e.g., indazole-sulfonamide orientation) with biological activity .

Q. What are the limitations of SHELX software in refining complex crystal structures?

SHELX struggles with severe disorder, low-resolution data (<1.0 Å), and twinned crystals. Advanced tools like OLEX2 or PHENIX are recommended for such cases. SHELX’s reliance on manual input for hydrogen placement also increases refinement time for large structures .

Q. How can computational methods complement experimental data in analyzing molecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries, electrostatic potentials, and hydrogen bond energies. Molecular docking (AutoDock Vina) models ligand-protein interactions, guiding analog design .

Q. What experimental controls are critical in pharmacological studies to ensure data reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.